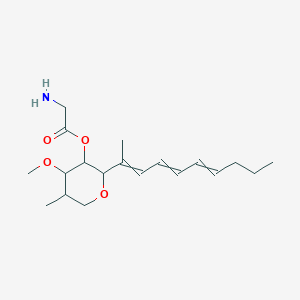
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is a complex organic compound with a unique structure that includes a triene system, a methoxy group, and an aminoacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate typically involves multiple steps, including the formation of the triene system, the introduction of the methoxy group, and the coupling with aminoacetate. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of triene systems and methoxy groups on biological activity. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of (2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate involves its interaction with specific molecular targets. The triene system and methoxy group may interact with enzymes or receptors, leading to changes in cellular pathways. The aminoacetate moiety can facilitate the compound’s entry into cells and its subsequent biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate: Unique due to its specific combination of functional groups.
This compound: Similar in structure but may differ in the position of functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a triene system, methoxy group, and aminoacetate moiety. This combination offers a distinct set of chemical and biological properties that can be leveraged for various applications.
Propriétés
Formule moléculaire |
C19H31NO4 |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
(2-deca-2,4,6-trien-2-yl-4-methoxy-5-methyloxan-3-yl) 2-aminoacetate |
InChI |
InChI=1S/C19H31NO4/c1-5-6-7-8-9-10-11-14(2)18-19(24-16(21)12-20)17(22-4)15(3)13-23-18/h7-11,15,17-19H,5-6,12-13,20H2,1-4H3 |
Clé InChI |
FIFAQBUMNRZWOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CC=CC=C(C)C1C(C(C(CO1)C)OC)OC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



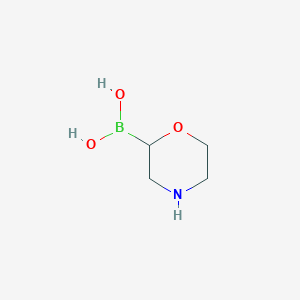
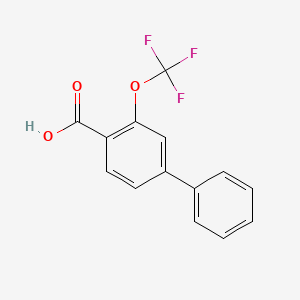
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083087.png)

![1-(4-Fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083098.png)
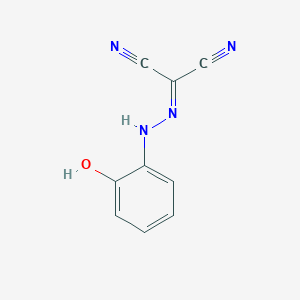
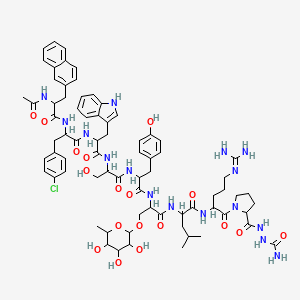

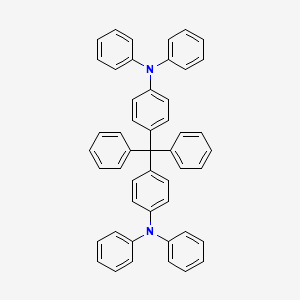
![Methyl 4-[7-bromo-2-(5-methyl-1,2-oxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14083120.png)
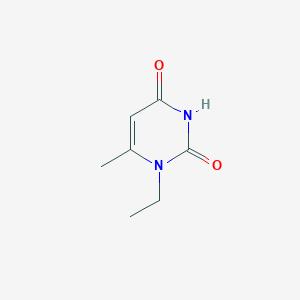
![1-(4-Hydroxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083130.png)

